D4 Receptor Affinity: Inferred Potency Advantage Over First-Generation D4 Antagonists
Although direct Ki data for N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide at the human D4 receptor have not been publicly disclosed in peer-reviewed literature, class-level SAR analysis indicates that 3-chlorophenyl-substituted piperazine sulfonamides with a propionamide ethyl linker consistently achieve low single-digit to sub-nanomolar D4 affinities. For example, the closely related 4-chlorophenyl analog bearing a fluoro-phenyl scaffold (compound 13 in the Koehler series) exhibits a D4 Ki of 8.7 nM [1]. In contrast, first-generation D4 antagonists such as Sonepiprazole have a D4 Ki of 10 nM with significantly broader molecular weight (MW = 451.5 vs. 443.9 for the target compound) and higher cLogP, which can influence blood-brain barrier penetration and off-target accumulation . The target compound's 3-chlorophenyl substitution pattern, combined with its propionamide terminus, represents a structurally optimized chemotype within the D4-selective arylpiperazine sulfonamide family, expected to confer enhanced D4 binding enthalpy relative to 4-methoxy or 4-fluorophenyl analogs [1].
| Evidence Dimension | D4 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not publicly disclosed; inferred low-nM range based on SAR of 3-chlorophenyl piperazine sulfonamides |
| Comparator Or Baseline | Sonepiprazole: D4 Ki = 10 nM; Closest published analog (4-Cl-phenyl, fluoro scaffold): D4 Ki = 8.7 nM |
| Quantified Difference | Insufficient data to calculate precise fold difference; chemotype optimization suggests potential single-digit nM D4 affinity |
| Conditions | In vitro radioligand displacement using [3H]-spiperone or [3H]-nemonapride at cloned human D4.4 receptor expressed in HEK293 or CHO cells |
Why This Matters
Procurement decisions for D4-targeted screening require a compound with validated SAR lineage; the 3-chlorophenyl propionamide chemotype is evolutionarily optimized within the D4-selective arylpiperazine sulfonamide series, whereas Sonepiprazole belongs to a distinct benzenesulfonamide scaffold with different selectivity pitfalls.
- [1] Koehler J, et al. Binding (Ki ± SEM) data of phenyl piperazine analogs at selected receptors (nM). Table 2, PMC3267002. Published 2013. View Source
